molecular formula C9H15N3O3S B1274690 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine CAS No. 80466-86-0

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

Katalognummer: B1274690
CAS-Nummer: 80466-86-0
Molekulargewicht: 245.3 g/mol
InChI-Schlüssel: IBUIILNAJLHSRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a chemical compound that features a morpholine ring attached to a pyrazole ring through a sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and pyrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Eigenschaften

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-7-9(8(2)11-10-7)16(13,14)12-3-5-15-6-4-12/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUIILNAJLHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390553
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-86-0
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and α,β-unsaturated ketones or chalcones. For example, β-arylchalcones can be epoxidized and then reacted with hydrazine hydrate to form pyrazoline intermediates, which upon dehydration yield 3,5-dimethyl-1H-pyrazoles with good yields (66–88%) under optimized conditions in solvents such as DMF.

Step Reactants Conditions Outcome
Epoxidation β-arylchalcones + H2O2 Mild, acidic medium Epoxides
Cyclization Epoxides + Hydrazine hydrate Reflux in ethanol or DMF Pyrazoline intermediates
Dehydration Pyrazolines Heating or acid catalysis 3,5-Dimethyl-1H-pyrazoles

Sulfonylation

The sulfonyl group is introduced typically by reacting the pyrazole derivative with sulfonyl chlorides or sulfonylating agents to form the sulfonyl-pyrazole intermediate. This step requires controlled conditions to avoid overreaction or side products. The sulfonylation often proceeds under mild base catalysis or in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Morpholine Coupling

The final step involves coupling the sulfonylated pyrazole intermediate with morpholine. This reaction can be facilitated by nucleophilic substitution of a sulfonyl chloride intermediate with morpholine, yielding the target compound 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. Typical conditions include:

  • Solvent: Ethanol, methanol, or dichloromethane.
  • Temperature: Ambient to reflux.
  • Base: Triethylamine or other organic bases to scavenge HCl formed.
  • Time: Several hours to ensure complete conversion.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Key Reactants/Intermediates Conditions Yield Range (%) Notes
1 Pyrazole synthesis β-arylchalcones, hydrazine hydrate DMF, reflux, dehydration 66–88 Formation of 3,5-dimethyl-pyrazole
2 Sulfonylation Pyrazole derivative, sulfonyl chloride DCM or MeCN, base catalysis 70–85 Introduction of sulfonyl group
3 Morpholine coupling Sulfonylated pyrazole, morpholine Ethanol, reflux, base 75–90 Formation of final sulfonyl morpholine

Research Findings and Analytical Data

  • The pyrazole formation step is critical for regioselectivity and yield; use of hydrazine hydrate and α,β-unsaturated ketones/chalcones under controlled conditions yields high purity pyrazole rings.
  • Sulfonylation is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
  • Morpholine coupling proceeds efficiently under mild reflux with organic bases, producing the target compound with high purity and yield.
  • Spectroscopic analyses (NMR, IR, MS) confirm the successful incorporation of the sulfonyl group and morpholine ring.
  • Optimization studies indicate that solvent polarity and reaction time significantly influence the final product purity.

Notes on Related Compounds and Alternative Routes

  • Analogous compounds such as 4-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine are synthesized via condensation of cyclopropylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde followed by cyclization with morpholine, often under reflux in ethanol or methanol with palladium catalysts.
  • Alternative synthetic strategies may involve direct sulfonylation of morpholine followed by pyrazole ring attachment, though this is less common.
  • Continuous flow synthesis and high-throughput screening have been applied in related sulfonyl-pyrazole syntheses to improve scalability and reproducibility.

Wissenschaftliche Forschungsanwendungen

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with various diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It

Biologische Aktivität

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS No. 80466-86-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O3SC_9H_{15}N_3O_3S, with a molecular weight of 245.30 g/mol. The compound features a morpholine ring substituted with a sulfonyl group attached to a pyrazole moiety, which is critical for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific microorganisms.

Compound Microorganism MIC (µg/mL) Activity Type
4fCandida albicans62.5Antifungal
4gStaphylococcus aureus62.5Antibacterial
4eSaccharomyces cerevisiae62.5Antifungal
4aE. coli125Antibacterial

The presence of the sulfonamide moiety significantly enhances the antimicrobial activity, as evidenced by the remarkable inhibition against Staphylococcus aureus and Candida albicans .

Antioxidant Activity

In addition to antimicrobial properties, studies have evaluated the antioxidant capacity of these compounds. The antioxidant activity was assessed using various assays, comparing the efficacy with standard antioxidants like butylhydroxytoluene (BHT).

Compound Assay Type IC50 (µg/mL)
4fDPPH Radical Scavenging50
4gABTS Radical Scavenging45

The results indicate that compounds containing the pyrazole-sulfonamide structure possess significant antioxidant activity, which may be attributed to their ability to donate electrons and neutralize free radicals .

Molecular docking studies have provided insights into the interaction between these compounds and target proteins involved in microbial resistance mechanisms. The docking results suggest that the compounds bind effectively to active sites on enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival.

Case Studies and Research Findings

A study conducted on various pyrazole derivatives revealed that those with sulfonamide groups exhibited enhanced activity against both gram-positive and gram-negative bacteria. For instance, compound 7b showed outstanding antibacterial potential with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against multiple pathogens . Furthermore, these derivatives demonstrated low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of morpholine derivatives with activated pyrazole-sulfonyl precursors. A general procedure includes:
  • Step 1 : Reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with morpholine in anhydrous THF or dichloromethane under nitrogen.
  • Step 2 : Optimizing reaction time (e.g., 12–24 hours) and temperature (0°C to room temperature) to maximize yield.
  • Step 3 : Purification via recrystallization (methanol/water) or column chromatography.
    Key parameters include solvent polarity (e.g., THF for solubility), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and pH control during workup to avoid hydrolysis .

Table 1 : Comparison of Reaction Conditions from Literature

PrecursorSolventTime (h)Yield (%)Purity (HPLC)Reference
Pyrazole-sulfonyl chlorideTHF2474>95%
Morpholine derivativeDCM126690%

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms sulfonamide linkage (δ 3.5–3.7 ppm for morpholine protons; δ 150–160 ppm for sulfonyl carbons).
  • FT-IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]+ (e.g., m/z 287.09 for C10H16N4O3S).
  • Melting Point : Reported range 144–151°C (varies with crystallinity) .
  • XRD : SHELX software refines crystal packing; check for twinning or disorder using R-factor convergence (<5%) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and conformational properties of this compound?

  • Methodological Answer :
  • Basis Set : B3LYP/6-311G(d,p) calculates optimized geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps.
  • Reactivity Analysis : Sulfonyl group acts as an electron-withdrawing moiety, enhancing nucleophilic attack at the morpholine nitrogen.
  • Spectroscopic Validation : Compare DFT-predicted IR/NMR shifts (<5% deviation from experimental data) .

Figure 1 : DFT-Computed HOMO-LUMO Distribution (B3LYP/6-311G(d,p))

  • HOMO localizes on pyrazole ring; LUMO on sulfonyl group, indicating charge-transfer interactions.

Q. What strategies resolve contradictions in crystallographic data during structure validation?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL’s PART instruction to model split positions (e.g., morpholine ring conformers).
  • Twinning Analysis : Employ Hooft/Y parameter tests in PLATON; apply TWIN/BASF commands in SHELXL.
  • Validation Tools : Check R1/wR2 convergence (<0.05 discrepancy), and ADDSYM for missed symmetry .

Q. How is the biological activity of this compound evaluated in medicinal chemistry research?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (IC50 via fluorescence polarization) or proteases (colorimetric substrates).
  • Cell Viability : MTT assays (e.g., IC50 ~10 µM in cancer lines).
  • SAR Studies : Modify pyrazole substituents (e.g., methyl → trifluoromethyl) to enhance binding affinity (ΔΔG ~2 kcal/mol) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Source Analysis : Compare purity of starting materials (e.g., sulfonyl chloride >98% vs. 90%).
  • Replication : Reproduce conditions from (74% yield) with strict anhydrous protocols.
  • Byproduct Identification : Use LC-MS to detect hydrolyzed sulfonic acid derivatives (m/z 215.03).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.